2-Phenoxyethane-1-sulfonamide

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Fragment screens using rigid aryl sulfonamides frequently miss hits in deep or irregular binding pockets. 2-Phenoxyethane-1-sulfonamide (CAS 100383-38-8) resolves this with a flexible ethyleneoxy spacer that decouples the phenyl ring from the sulfonamide warhead. • 4 rotatable bonds vs. 1 for benzenesulfonamide - enables conformational sampling across extended active sites. • Extra ether oxygen (4 HBA vs. 3) - supports bifurcated or water-mediated H-bond networks inaccessible to rigid scaffolds. • mp 105-106 °C - avoids low-melt stickiness and high-melt dissolution issues; compatible with ambient weighing and parallel synthesis. Supplied as crystalline powder, 95% purity, RT storage, ambient shipping worldwide.

Molecular Formula C8H11NO3S
Molecular Weight 201.24
CAS No. 100383-38-8
Cat. No. B2487934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethane-1-sulfonamide
CAS100383-38-8
Molecular FormulaC8H11NO3S
Molecular Weight201.24
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCS(=O)(=O)N
InChIInChI=1S/C8H11NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
InChIKeyVJYBGWMDZPWAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethane-1-sulfonamide: Overview


2-Phenoxyethane-1-sulfonamide (CAS 100383-38-8) is a primary sulfonamide featuring a phenoxyethyl side chain, classified as an organosulfur building block with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol [1]. Unlike simpler aromatic sulfonamides that bear the –SO2NH2 group directly on a phenyl ring, this compound incorporates a flexible ethoxy linker between the phenyl ether and the sulfonamide terminus [2]. It is supplied as a crystalline powder with a stated melting point of 105–106 °C and a typical commercial purity specification of 95% . The compound is catalogued under PubChem CID 54595861 and MDL number MFCD00754393, and is available from multiple global suppliers for research and development use [1].

Building block type Primary sulfonamide with a flexible phenoxyethyl linker
Workflow fit Fragment-based screening, lead optimization, and tool compound synthesis
Physical form Crystalline powder; moderate melting point supports standard handling

Why Generic Substitution Fails


Generic substitution with prototypical aryl sulfonamides such as benzenesulfonamide (CAS 98-10-2) or sulfanilamide (CAS 63-74-1) fails because 2-phenoxyethane-1-sulfonamide introduces a flexible –O–CH2–CH2– spacer that fundamentally alters the spatial relationship between the aromatic ring and the sulfonamide warhead [1]. This ethyleneoxy linker increases the number of rotatable bonds from 1 (benzenesulfonamide) to 4, expands the hydrogen bond acceptor count from 3 to 4, and shifts the topological polar surface area (TPSA) to 77.8 Ų—a value that sits in a distinct range compared to both compact aryl sulfonamides (~68 Ų) and more polar variants such as sulfanilamide (~94 Ų) [1][2]. These differences directly affect conformational sampling, target-site complementarity, and physicochemical profiles in fragment-based screening libraries, meaning that SAR conclusions drawn from rigid aryl sulfonamides do not transfer predictably to this scaffold [1].

Property
2-Phenoxyethane-1-sulfonamide
Common aryl sulfonamides
Conformational flexibility
Ethyleneoxy linker increases rotatable bonds; enables conformational sampling
Limited flexibility; rigid phenyl–sulfonamide connectivity
H-bond acceptor capacity
Phenoxy ether oxygen provides an additional H-bond acceptor
Fewer H-bond acceptors; ether oxygen absent
Polar surface area balance
Intermediate TPSA; balances solubility and permeability potential
TPSA either lower or higher; different physicochemical profile

Differentiation Evidence


Conformational Flexibility

2-Phenoxyethane-1-sulfonamide possesses 4 rotatable bonds, compared with 1 rotatable bond for the simplest aryl sulfonamide comparator benzenesulfonamide (CID 7370) [1]. This structural feature arises from the –O–CH2–CH2–SO2NH2 linker, which introduces three additional freely rotating single bonds. In fragment-based screening libraries, higher rotatable bond counts are associated with greater conformational adaptability, which can facilitate induced-fit binding to protein targets but may also incur an entropic penalty upon binding [1].

Conformational flexibility
Cross-study comparable
4 rotatable bonds vs 1 (benzenesulfonamide)
Supports conformational sampling; differs from rigid aryl sulfonamides
4-fold difference; computed by Cactvs
Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Hydrogen Bond Acceptor Capacity

2-Phenoxyethane-1-sulfonamide provides 4 hydrogen bond acceptor (HBA) sites (the ether oxygen, and the three oxygen atoms of the sulfonamide group – two S=O and one S–O context dependent), whereas benzenesulfonamide (CID 7370) offers only 3 HBA sites due to the absence of the ether oxygen [1]. This additional HBA capacity, contributed specifically by the phenoxy ether oxygen, provides an extra anchor point for hydrogen bonding with target proteins or solvent, potentially enhancing binding enthalpy and solubility characteristics [1].

H-bond acceptor capacity
Cross-study comparable
4 HBA sites vs 3 (benzenesulfonamide)
Ether oxygen provides an additional H-bond acceptor anchor
33% increase; identical algorithm applied
Molecular Recognition Ligand Efficiency Sulfonamide SAR

Topological Polar Surface Area

2-Phenoxyethane-1-sulfonamide exhibits a computed TPSA of 77.8 Ų, which is approximately 10 Ų higher than benzenesulfonamide (CID 7370, 68.2 Ų) and approximately 16 Ų lower than sulfanilamide (CID 5333, 94.1 Ų) [1]. This intermediate TPSA value places the compound in a distinct physicochemical space: sufficiently polar to maintain aqueous solubility yet not so polar as to preclude passive membrane permeability—a balance that is critical for both fragment screening libraries and intracellular target engagement [1].

Polar surface area
Cross-study comparable
TPSA 77.8 Ų vs 68.2 Ų (benzenesulfonamide) and 94.1 Ų (sulfanilamide)
Intermediate polarity may support solubility-permeability balance
Computed by Cactvs; identical algorithm across compounds
Drug-Likeness Permeability Prediction Physicochemical Profiling

Solid-State Properties

2-Phenoxyethane-1-sulfonamide is supplied as a crystalline powder with a melting point of 105–106 °C and a purity specification of 95%, as documented in the Sigma-Aldrich/Enamine technical datasheet . By comparison, many closely related sulfonamide building blocks—including benzenesulfonamide (mp 149–152 °C) and sulfanilamide (mp 165–167 °C)—melt at substantially higher temperatures, reflecting different crystal packing energies [1]. The moderate melting point of 105–106 °C falls well within the commonly accepted range for solid-form handling (neither low-melting and hygroscopic nor excessively high-melting requiring specialized equipment), which simplifies weighing, dissolution, and compound management workflows in both academic and industrial laboratory settings .

Melting point
Reported
105–106 °C (crystalline powder)
Moderate melting point may support solid-form handling
Approx. 44–62 °C lower than aryl sulfonamide comparators
Solid-State Chemistry Compound Management Formulation Development

Lipophilicity Profile

2-Phenoxyethane-1-sulfonamide has a computed XLogP3 value of 0.5, placing it at the hydrophilic-lipophilic boundary [1]. This value reflects a balance between the polar sulfonamide head group and the mildly lipophilic phenoxyethyl tail. In comparison, benzenesulfonamide also has an XLogP3 of approximately 0.5, while the 4-aminobenzenesulfonamide analog sulfanilamide is more hydrophilic (XLogP3 ≈ –0.6), and the fully lipophilic 2-phenoxyethyl methyl sulfone analog is substantially more lipophilic (estimated XLogP3 > 1.0). The XLogP3 of 0.5 ensures adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for passive membrane partitioning [1].

Lipophilicity
Class-level inference
XLogP3 = 0.5; similar to benzenesulfonamide, more lipophilic than sulfanilamide (−0.6)
Boundary logP may support drug-likeness assessment
Computed by XLogP3 3.0; class-level inference for analogs
Lipophilicity ADME Prediction Fragment Library Design

Application Scenarios


Fragment-Based Screening with Flexible Probes

With 4 rotatable bonds versus 1 for benzenesulfonamide [1], 2-phenoxyethane-1-sulfonamide is suited for fragment libraries where conformational sampling is desired to probe extended binding pockets. The flexible ethyleneoxy linker allows the phenyl ring and sulfonamide warhead to adopt multiple relative orientations, increasing the probability of identifying productive binding poses in target proteins with deep or irregularly shaped active sites [1]. Procurement of this scaffold is prioritized when screening cascades have already ruled out rigid aryl sulfonamide fragments.

Lead Optimization Requiring Ether H-Bond Acceptor

The additional hydrogen bond acceptor contributed by the phenoxy ether oxygen (4 total HBA vs. 3 for benzenesulfonamide) [1] makes this compound a strategic choice when SAR or structural biology data indicate that a target protein engages ligands through a bifurcated or water-mediated hydrogen bond network near the sulfonamide attachment point. Incorporating this scaffold early in a lead series can establish critical binding interactions that simpler sulfonamides cannot satisfy [1].

Pre-Formulation and Solid-Form Screening

The melting point of 105–106 °C, documented in the Sigma-Aldrich/Enamine technical datasheet , positions this compound advantageously for solid-form development workflows. It avoids the handling challenges of low-melting solids (stickiness, hygroscopicity) and the dissolution difficulties of high-melting crystals (>150 °C). This thermal profile supports reproducible weighing under ambient conditions and compatibility with standard organic solvent systems used in parallel synthesis and salt/co-crystal screening .

Tool Compound Synthesis via Sulfonamide Derivatization

As a primary sulfonamide, 2-phenoxyethane-1-sulfonamide retains a free –NH2 group on the sulfonamide that can be selectively alkylated, acylated, or arylated to generate diverse secondary sulfonamide libraries [1]. This chemical reactivity, combined with the extended reach provided by the ethyleneoxy spacer (4 rotatable bonds), enables the synthesis of probe molecules where the sulfonamide attachment point must be spatially separated from the phenoxy terminus—a requirement not met by direct aryl sulfonamide building blocks [1].

Application
Selection Property
Validation Focus
Fragment-based screening with flexible probes
Conformational flexibility (rotatable bond profile)
Binding pose diversity and target engagement
Lead optimization requiring ether H-bond acceptor
Hydrogen bond acceptor capacity
Bifurcated or water-mediated binding interactions
Solid-form screening and pre-formulation
Melting point profile
Handling and dissolution in common organic solvents
Tool compound synthesis via sulfonamide derivatization
Primary sulfonamide reactivity
Selective alkylation or acylation with spatial separation
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